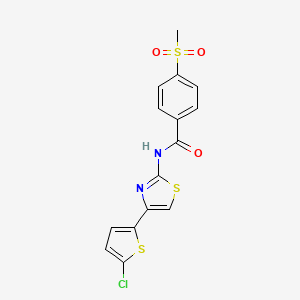
Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been achieved through the Biginelli reaction, which involves the use of new starting materials that allow functionalization of the pyrimidine ring . The reaction proceeds in acetic acid in the presence of sodium acetate as a catalyst .Molecular Structure Analysis
The molecular structure of similar compounds has been established by IR, 1H NMR, 13C spectroscopy methods . The resulting compounds are colorless crystalline substances soluble in DMF, DMSO, insoluble in acetic acid, ethanol, and water .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied extensively. For instance, the Biginelli reaction of substrates containing an oxalyl group, such as methyl, ethyl aroylpyruvates, diethyl oxaloacetate, and its sodium salt, leads to the formation of methyl (ethyl) 5-aroyltetrahydropyrimidine-4-carboxylates .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. These compounds have high lipid solubility (log P ranged from 1.57 to 3.73) and are easily absorbed .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)benzoate is explored as a precursor for synthesizing new heterocyclic compounds, including 6-hydroxypyrimidine, 1,3-dihydro-1,5- benzodiazepin-2-one, quinolin-2-one, and 6-hydroxypyrazolo[3,4-b]pyridine derivatives. These compounds, containing aryloxydifluoromethyl groups, aim at designing biologically active heterocycles, highlighting the compound's utility in creating diverse bioactive molecular structures (Solodukhin et al., 2004).
Development of Antioxidant Agents
Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives have been synthesized and characterized for their potential antioxidant activity. These compounds were evaluated using diphenylpicrylhydrazyl (DPPH) assay and hydroxy radical induced DNA strand scission assay, demonstrating promising antioxidant properties. This application underscores the potential of this compound derivatives in developing novel antioxidant agents (Asha et al., 2009).
Antitumor Activity Evaluation
Novel pyrido[2,3-d]pyrimidine, xanthine, and lumazine derivatives synthesized from ethyl 5-arylpyridopyrimidine-6-carboxylates have been subjected to in silico prediction and in vitro evaluation of their antitumor activities. These studies, including a molecular-docking study against proteins highly implicated in cancer progression, particularly lung cancer, highlight the potential chemotherapeutic applications of these derivatives, underlining the versatile applicability of this compound in cancer research (El-Kalyoubi & Agili, 2020).
Antimicrobial Activity Exploration
Substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives synthesized from this compound have been explored for their antimicrobial activity. These compounds demonstrated significant activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against different strains, presenting a promising avenue for the development of new antimicrobial agents (Laxmi et al., 2019).
Safety and Hazards
Zukünftige Richtungen
The future directions for the research and development of Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)benzoate and similar compounds could involve the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Further studies could also explore their potential applications in drug discovery and material science.
Wirkmechanismus
Target of Action
Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)benzoate is a chemical compound with diverse applications in scientific research , suggesting that its targets may be bacterial proteins or enzymes.
Biochemical Pathways
, it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, leading to their inhibition or death.
Result of Action
, it can be inferred that the compound may lead to the inhibition or death of bacteria.
Eigenschaften
IUPAC Name |
ethyl 2-[(6-oxo-1H-pyrimidine-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-2-21-14(20)9-5-3-4-6-10(9)17-13(19)11-7-12(18)16-8-15-11/h3-8H,2H2,1H3,(H,17,19)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJJRYMOIWYQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2990823.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2990824.png)
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(2-methoxy-5-methylphenyl)oxamide](/img/structure/B2990826.png)
![3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2990829.png)
![2-Methyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2990831.png)


![3-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2990834.png)
![1-(2-methoxyphenyl)-4-[4-(1H-1,2,4-triazol-1-ylmethyl)benzoyl]piperazine](/img/structure/B2990835.png)


![4-Methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2990841.png)

![(4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2990845.png)
